molecular formula C7H8N6O2 B2430153 2-[(2-amino-9H-purin-6-yl)amino]acetic acid CAS No. 1573548-00-1

2-[(2-amino-9H-purin-6-yl)amino]acetic acid

Cat. No.: B2430153
CAS No.: 1573548-00-1
M. Wt: 208.181
InChI Key: VXUGGBKXRNSOPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-amino-9H-purin-6-yl)amino]acetic acid is a compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Biochemical Analysis

Cellular Effects

The effects of 2-((2-amino-9H-purin-6-yl)amino)acetic acid on cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((2-amino-9H-purin-6-yl)amino)acetic acid can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-((2-amino-9H-purin-6-yl)amino)acetic acid can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-((2-amino-9H-purin-6-yl)amino)acetic acid is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-((2-amino-9H-purin-6-yl)amino)acetic acid within cells and tissues involve various transporters and binding proteins. It can also influence its localization or accumulation .

Subcellular Localization

The subcellular localization of 2-((2-amino-9H-purin-6-yl)amino)acetic acid and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-amino-9H-purin-6-yl)amino]acetic acid can be achieved through several methods. One common approach involves the coupling of N-(purin-6-yl)-amino acids to dimethyl (S)-glutamate in the presence of a carbodiimide coupling agent, followed by the removal of ester groups . Another method involves the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with corresponding dipeptides as nucleophiles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-[(2-amino-9H-purin-6-yl)amino]acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carbodiimide coupling agents for synthesis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield various substituted purine derivatives .

Scientific Research Applications

2-[(2-amino-9H-purin-6-yl)amino]acetic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives such as:

Uniqueness

2-[(2-amino-9H-purin-6-yl)amino]acetic acid is unique due to its specific structure and the presence of both purine and glycine moieties. This combination allows it to exhibit distinct biochemical properties and potential therapeutic applications compared to other purine derivatives .

Properties

IUPAC Name

2-[(2-amino-7H-purin-6-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O2/c8-7-12-5(9-1-3(14)15)4-6(13-7)11-2-10-4/h2H,1H2,(H,14,15)(H4,8,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUGGBKXRNSOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.